Chlorphenamine N-Oxide Maleate

Description

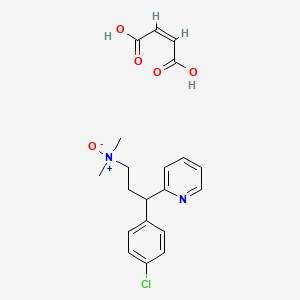

Structure

2D Structure

Properties

Molecular Formula |

C20H23ClN2O5 |

|---|---|

Molecular Weight |

406.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide |

InChI |

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

XKIMMAPSDAYMLQ-BTJKTKAUSA-N |

Isomeric SMILES |

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-].C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Chlorphenamine N Oxide Maleate

Established Synthetic Routes for Chlorphenamine N-Oxide

The primary method for synthesizing Chlorphenamine N-Oxide involves the direct oxidation of chlorphenamine.

Mechanistic Studies of N-Oxidation Reactions

The N-oxidation of chlorphenamine, a tertiary amine, proceeds via the reaction of the nitrogen atom's lone pair of electrons with an oxidizing agent. The general mechanism involves the nucleophilic attack of the amine on the oxidant.

Commonly used oxidizing agents for this transformation include peroxides, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). google.com The reaction with a peroxy acid, for instance, involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the chlorphenamine molecule. The reaction is typically carried out in a suitable solvent, and the conditions are optimized to favor the formation of the N-oxide.

Derivatization to Maleate (B1232345) Salt: Principles and Techniques

The conversion of the free base, Chlorphenamine N-Oxide, to its maleate salt is a standard acid-base reaction in pharmaceutical chemistry. nih.gov This process is often employed to improve the stability, solubility, and handling properties of the active pharmaceutical ingredient.

The principle behind this derivatization is the reaction between the basic nitrogen oxide group of Chlorphenamine N-Oxide and the acidic carboxyl groups of maleic acid. nih.govnih.gov This reaction typically involves dissolving both the Chlorphenamine N-Oxide and maleic acid in a suitable solvent, often an alcohol or a mixture of solvents. Upon mixing, the acid-base reaction occurs, leading to the formation of the Chlorphenamine N-Oxide Maleate salt, which can then be isolated by precipitation or crystallization. The stoichiometry of the reaction is a 1:1 molar ratio between the N-oxide and maleic acid. nih.gov

Exploration of Novel Approaches in this compound Synthesis

Research into the synthesis of this compound is ongoing, with a focus on improving efficiency, selectivity, and environmental friendliness.

Application of Green Chemistry Principles in N-Oxide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of N-oxide synthesis, this could involve:

Use of Greener Oxidants: Exploring alternatives to traditional peroxy acids, such as utilizing catalytic systems with molecular oxygen or hydrogen peroxide in the presence of non-toxic catalysts.

Solvent Selection: Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.

Energy Efficiency: Developing synthetic routes that can be performed at ambient temperature and pressure to reduce energy consumption.

Development of Catalytic Systems for Enhanced N-Oxide Selectivity

To improve the selectivity of the N-oxidation reaction and minimize the formation of by-products, researchers are investigating various catalytic systems. These can include metal-based catalysts (e.g., manganese, iron, or ruthenium complexes) or organocatalysts. The catalyst can facilitate the activation of the oxidant, leading to a more controlled and selective oxygen transfer to the nitrogen atom of chlorphenamine. The goal is to achieve high yields of the desired N-oxide while minimizing side reactions.

Investigation of By-product and Impurity Formation during N-Oxidation Processes

During the N-oxidation of chlorphenamine, several by-products and impurities can be formed. google.com The presence of these impurities is a critical aspect of quality control for the final pharmaceutical product.

A patent describes a chlorpheniramine (B86927) oxide impurity that is commonly found in the finished chlorpheniramine maleate product. google.com The formation of this impurity is attributed to the oxidation process. The patent also outlines a preparation process for this specific impurity to be used as a reference standard for quality control purposes. google.com The separation of these impurities can be challenging due to their structural similarity to the main compound. google.com High-performance liquid chromatography (HPLC) is a common analytical technique used to detect and quantify these impurities. google.com

A Chinese patent details a method for synthesizing a chlorpheniramine maleate oxidation degradation product using ozone in dichloromethane (B109758) at a controlled temperature of 0-10 °C. google.com This indicates that oxidative degradation can lead to the formation of specific by-products.

The characterization of these impurities is crucial for understanding the degradation pathways of the drug and for ensuring the safety and efficacy of the final product. Techniques such as mass spectrometry are employed to identify the structures of these by-products. google.com

Advanced Analytical Characterization of Chlorphenamine N Oxide Maleate

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of Chlorphenamine N-Oxide Maleate (B1232345), providing detailed information on its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Proton and Carbon Environments of Chlorphenamine N-Oxide Maleate

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. While specific NMR spectral data for this compound is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be inferred by comparing them to the well-documented spectra of the parent compound, Chlorphenamine Maleate.

The introduction of the N-oxide functional group significantly alters the electronic environment of the neighboring atoms. The protons of the N,N-dimethyl group and the adjacent methylene (-CH2-) protons in the propyl chain are expected to be deshielded, resulting in a downfield shift in the ¹H NMR spectrum compared to Chlorphenamine. This is due to the electronegativity of the oxygen atom in the N-oxide moiety, which withdraws electron density from the adjacent methyl and methylene groups. Similarly, in the ¹³C NMR spectrum, the carbons of the N,N-dimethyl and the adjacent methylene groups would also exhibit a downfield shift. The aromatic signals corresponding to the chlorophenyl and pyridine (B92270) rings are expected to be less affected, though minor shifts may occur.

Table 1: Predicted ¹H NMR Chemical Shift Differences for Key Protons This table is generated based on established principles of NMR spectroscopy.

| Functional Group | Expected Shift in N-Oxide vs. Parent Compound | Rationale |

|---|---|---|

| N-Methyl Protons (-N(CH₃)₂) | Downfield Shift | Increased deshielding due to the electronegative oxygen atom of the N-oxide group. |

| Methylene Protons (-CH₂-N) | Downfield Shift | Reduced electron density caused by the inductive effect of the N-oxide group. |

| Aromatic Protons | Minimal to no significant shift | These protons are distant from the site of oxidation and should experience negligible changes in their electronic environment. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Pathways of this compound

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and for elucidating its fragmentation pathways. The exact mass of the protonated molecule [M+H]⁺ allows for the unambiguous determination of its molecular formula (C₁₆H₂₀ClN₂O for the free base).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification of this compound

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the functional groups present in this compound. The IR spectrum of the parent compound, Chlorphenamine Maleate, shows characteristic peaks for C=O stretching (~1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-H stretching (~2900 cm⁻¹).

For this compound, the most significant additional feature in its vibrational spectrum would be the N-O stretching and bending modes. The N-O stretching vibration in tertiary amine N-oxides typically appears as a strong band in the IR spectrum in the region of 950-970 cm⁻¹. This distinct absorption band serves as a key identifier for the N-oxide functionality. Raman spectroscopy can also be used for analysis, although studies on the parent compound suggest it may show weak Raman activity in solid tablet forms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantitative Measurements of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust technique for the quantitative analysis of compounds containing chromophores. The parent compound, Chlorphenamine Maleate, exhibits a maximum absorption (λmax) at approximately 261-265 nm in acidic solutions, which is attributed to the π→π* electronic transitions within the chlorophenyl and pyridine aromatic rings.

Table 2: UV Absorption Data for Chlorphenamine Maleate and Detection Wavelengths for its N-Oxide

| Compound | λmax (in 0.1N HCl) | HPLC Detection Wavelength |

|---|---|---|

| Chlorphenamine Maleate | ~262 nm | 214 nm, 225 nm, 235 nm |

| This compound | Data not available | 225 nm |

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. While X-ray powder diffraction (XRPD) data has been published for various crystalline forms of Chlorphenamine Maleate, establishing characteristic peaks for different polymorphs, specific single-crystal or powder diffraction data for this compound is not currently available in public databases. Such an analysis would be crucial for understanding its solid-state properties and for distinguishing it from other crystalline forms or related substances.

Chromatographic Methodologies for Purity Profiling and Quantification of this compound

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for separating, identifying, and quantifying this compound in the presence of the active pharmaceutical ingredient (API) and other related substances. These methods are essential for purity testing and quality control of Chlorphenamine Maleate drug products.

Reversed-phase HPLC (RP-HPLC) is the most common approach. Various methods have been developed that achieve baseline separation of Chlorphenamine N-oxide from the parent drug and other impurities. These methods typically employ C8 or C18 columns with a mobile phase consisting of an aqueous buffer (such as potassium dihydrogen phosphate or a solution with trifluoroacetic acid) and an organic modifier like acetonitrile. Detection is most often performed using a UV detector at a wavelength where both the API and the impurity absorb, commonly 225 nm.

Table 3: Exemplary HPLC Conditions for the Analysis of Chlorphenamine N-Oxide

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Cogent Bidentate C8™, 4µm, 4.6 x 150 mm | Ultimate XDB-C18, 5µm |

| Mobile Phase A | 95% DI Water/ 5% Acetonitrile/ 0.05% TFA | 8.57g/L NH₄H₂PO₄ (pH 3.0) |

| Mobile Phase B | Acetonitrile/ 0.05% TFA | Acetonitrile |

| Gradient | Time(min)/%B: 0/0, 20/15, 30/30, 34/30, 35/0 | Isocratic (80:20, A:B) |

| Flow Rate | 1.0 mL/minute | 1.0 mL/minute |

| Detection | UV at 225 nm | UV at 225 nm |

| Column Temp. | Not specified | 35 °C |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound, often in the context of impurity profiling of Chlorphenamine Maleate. Method development and validation are critical to ensure accurate and reliable results.

The choice of stationary phase is pivotal in achieving the desired resolution of this compound from its parent compound and other related substances. Reversed-phase columns are commonly employed for this purpose.

Cogent Bidentate C8™ Column : A notable separation of Chlorphenamine N-oxide from Chlorphenamine and five other related impurities has been achieved using a Cogent Bidentate C8™ column (4µm, 100Å, 4.6 x 150 mm) mtc-usa.com. This stationary phase provides a unique selectivity that allows for the baseline resolution of these closely related compounds mtc-usa.com.

Ultimate XDB-C18 Column : Another successful separation has been reported using an Ultimate XDB-C18 column (4.6 x 300mm, 5 μm) google.com. This octadecylsilane chemically bonded silica serves as the filling agent, indicating that traditional C18 phases can also be effective for this separation google.com.

The selection between a C8 and a C18 column often depends on the specific matrix and the other impurities present. The shorter alkyl chain of the C8 may offer different selectivity compared to the C18, which can be advantageous in resolving complex mixtures.

Table 1: HPLC Stationary Phases for this compound Analysis

| Stationary Phase | Dimensions | Particle Size | Pore Size | Application |

|---|---|---|---|---|

| Cogent Bidentate C8™ | 4.6 x 150 mm | 4 µm | 100 Å | Resolution from Chlorphenamine and related impurities mtc-usa.com |

The composition of the mobile phase is tailored to achieve efficient elution and optimal separation on the chosen stationary phase. Both isocratic and gradient elution methods have been developed.

Gradient Elution : A gradient method has been described for use with the Cogent Bidentate C8™ column. The mobile phase consists of Solvent A (95% DI Water/ 5% Acetonitrile/ 0.05% TFA) and Solvent B (Acetonitrile/ 0.05% TFA) mtc-usa.com. The gradient program involves a systematic increase in the percentage of Solvent B over time, which allows for the effective elution of compounds with varying polarities mtc-usa.com.

Isocratic Elution : An isocratic system has been utilized with the Ultimate XDB-C18 column. The mobile phase in this method is a buffer solution of 8.57g/L NH4H2PO4 adjusted to pH 3.5 with phosphoric acid, mixed with acetonitrile and triethylamine google.com.

The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase can improve peak shape and retention of basic compounds like Chlorphenamine and its N-oxide. The pH of the mobile phase is also a critical parameter to control the ionization state of the analytes and thus their retention behavior.

Table 2: HPLC Mobile Phase Systems for this compound Analysis

| Column | Mobile Phase Composition | Elution Mode |

|---|---|---|

| Cogent Bidentate C8™ | A: 95% DI Water/ 5% Acetonitrile/ 0.05% TFAB: Acetonitrile/ 0.05% TFA | Gradient mtc-usa.com |

The detection of this compound is most commonly performed using UV detection.

UV Detection : A detection wavelength of 225 nm has been effectively used for the analysis of Chlorphenamine N-oxide mtc-usa.comgoogle.com. This wavelength provides good sensitivity for the analyte.

Photodiode Array (PDA) Detection : While specific applications for this compound are not detailed in the provided search results, PDA detection offers the advantage of acquiring spectral data across a range of wavelengths. This can be invaluable for peak purity assessment and for identifying co-eluting impurities, which is particularly important in the analysis of related substances.

Mass Spectrometry (MS) Detection : The use of fast atom bombardment mass spectrometry and fast atom bombardment tandem mass spectrometry has been mentioned for the characterization of antihistamines and their N-oxides, including Chlorphenamine N-oxide google.com. MS detection provides high selectivity and sensitivity and can offer structural information for unequivocal identification. A patent describing a quality detection method for Chlorpheniramine (B86927) Maleate mentions the use of mass spectrometry for characterizing the N-oxide impurity google.com.

While UV detection is often sufficient for routine quantitative analysis, the hyphenation of HPLC with MS provides a powerful tool for the definitive identification and structural elucidation of this compound, especially in complex matrices or during forced degradation studies.

Gas Chromatography (GC) for Analysis of Volatile Degradation Products or Related Compounds of this compound (if applicable)

No specific methods for the analysis of this compound or its volatile degradation products using Gas Chromatography (GC) were identified in the reviewed literature. The inherent non-volatile nature of the maleate salt and the polarity of the N-oxide functional group make GC a less suitable technique without prior derivatization.

Thin-Layer Chromatography (TLC) for Rapid Qualitative Assessment and Screening

While Thin-Layer Chromatography (TLC) is a common technique for the analysis of pharmaceuticals, no specific TLC methods dedicated to the qualitative assessment and screening of this compound were found in the available literature. Methods exist for the parent compound, Chlorpheniramine Maleate, but their applicability to the N-oxide has not been documented nih.gov.

Capillary Electrophoresis (CE) for High-Resolution Separation of this compound

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of Chlorpheniramine Maleate, particularly for chiral separations oup.comnih.gov. However, the search of the scientific literature did not yield any specific methods for the separation of this compound using CE. The development of a CE method would likely require optimization of buffer pH, voltage, and potentially the use of additives to achieve the desired separation from related compounds.

Chiral Analysis of this compound Enantiomers

The introduction of an N-oxide functional group to the chlorphenamine molecule adds a new layer of complexity to its stereochemical analysis. As the nitrogen atom of the N-oxide can also be a chiral center, the chiral analysis of this compound is critical for understanding its stereochemical properties and ensuring the quality of enantiomerically pure formulations. The analytical challenge lies in developing robust methods capable of separating and quantifying the different stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most powerful and widely used technique for this purpose csfarmacie.cznih.gov.

Development of Chiral Stationary Phases for N-Oxide Maleate Enantioseparation

The successful enantioseparation of chiral compounds is critically dependent on the selection of an appropriate chiral stationary phase (CSP) nih.gov. The development of CSPs for this compound enantiomers is guided by research on the parent compound, chlorphenamine, and other pharmaceutical N-oxides.

Research has demonstrated the successful enantioselective separation of chlorpheniramine N-oxide on a beta-cyclodextrin chiral stationary phase (CYCLOBOND I 2000) researchgate.net. This indicates that cyclodextrin-based CSPs are effective for this class of compounds. Cyclodextrins are cyclic oligosaccharides that form a chiral cavity, allowing for differential inclusion complexation with enantiomers based on hydrophobic and hydrogen bonding interactions csfarmacie.cz. Another approach involves using cyclodextrin derivatives, such as carboxymethyl-beta-cyclodextrin, as a chiral additive in the mobile phase with a conventional octadecylsilane (ODS) column nih.gov.

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most versatile and widely used for separating a broad range of chiral compounds, including antihistamines csfarmacie.czrsc.org. An HPLC method utilizing an amylose tris(3,5-dimethylphenylcarbamate) column (Chiralpak AD-H) has been effectively used for the baseline separation of the enantiomers of the parent compound, chlorphenamine researchgate.netdergipark.org.tr. This type of CSP operates on the principle of forming transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonds, dipole-dipole interactions, and π-π interactions, leading to different retention times csfarmacie.cz.

The table below summarizes successful chromatographic conditions developed for the enantioseparation of the parent compound, chlorphenamine, which serve as a foundational model for developing methods for its N-oxide derivative.

Table 1: Chromatographic Conditions for Enantioseparation of Chlorphenamine

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate | Detection | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) | n-hexane / isopropanol / diethylamine (97.5:2.5:0.025, v/v/v) | 1.2 mL/min | 258 nm | 1.24 | 3.80 | dergipark.org.tr |

| Beta-cyclodextrin (CYCLOBOND I 2000) | Diethylamine acetate (0.25%, pH 4.4) / methanol / acetonitrile (85:7.5:7.5, v/v/v) | 0.5 mL/min | Mass Spectrometry (MS) | 1.12 | 1.17 | researchgate.net |

| ODS Column with Chiral Mobile Phase Additive (0.5 mM carboxymethyl-beta-cyclodextrin) | Aqueous sodium phosphate (5 mM) / methanol / triethylamine (73:25:2, v/v/v, pH 4.3) | 0.24 mL/min | 224 nm | Not Reported | Not Reported | nih.gov |

Methodologies for Enantiomeric Excess and Stereochemical Purity Determination

Once a successful chiral separation is achieved, the resulting chromatogram is used to determine the enantiomeric excess (ee) and stereochemical purity of the sample. The primary methodology involves the integration of the peak areas corresponding to each enantiomer. The enantiomeric excess is a measure of the purity of the sample, calculated using the areas of the two enantiomer peaks (A1 and A2).

Enantiomeric Excess (ee %) = [ |A1 - A2| / (A1 + A2) ] x 100

For this calculation to be accurate, the analytical method must be thoroughly validated to ensure its reliability. Key validation parameters include linearity, sensitivity (limit of detection and quantification), precision, and accuracy dergipark.org.tr. For instance, a validated HPLC method for chlorphenamine enantiomers demonstrated excellent linearity over a concentration range of 2-10 µg/mL, with a correlation coefficient (r) of 0.999 for both enantiomers dergipark.org.tr. The precision of such methods is assessed through intraday and interday variations, which should fall within acceptable limits, typically expressed as the relative standard deviation (RSD %) dergipark.org.tr.

The table below presents key validation parameters from a representative study on chlorphenamine, illustrating the performance metrics required for a reliable determination of stereochemical purity.

Table 2: Validation Parameters for Chiral HPLC Method of Chlorphenamine Enantiomers

| Parameter | S-(+)-Enantiomer | R-(-)-Enantiomer | Reference |

|---|---|---|---|

| Linearity Range | 2-10 µg/mL | 2-10 µg/mL | dergipark.org.tr |

| Correlation Coefficient (r) | 0.999 | 0.999 | dergipark.org.tr |

| Limit of Detection (LOD) | 0.29 µg/mL | 0.44 µg/mL | dergipark.org.tr |

| Limit of Quantification (LOQ) | 0.88 µg/mL | 1.31 µg/mL | dergipark.org.tr |

| Interday Precision (RSD %) | 0.24-0.61 % | 1.28-1.40 % | dergipark.org.tr |

| Intraday Precision (RSD %) | 0.25-1.40 % | 1.34-1.50 % | dergipark.org.tr |

| Accuracy (Mean % Recovery) | 99.41 - 99.64 % | 99.64 - 101.82 % | dergipark.org.tr |

Beyond chromatography, other spectroscopic methods can be employed to assess stereochemical purity, often as complementary or validation techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral shift reagents can induce a chemical shift difference between enantiomers in the NMR spectrum stereoelectronics.orgresearchgate.net. The ratio of the enantiomers can then be determined by integrating the corresponding distinct signals.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The CD signal is directly proportional to the enantiomeric excess, providing a method for its quantification when validated against a standard of known purity nih.gov.

UV Spectroscopy with Chemometrics: Researchers have quantified chlorphenamine maleate enantiomers by preparing inclusion complexes with beta-cyclodextrin and applying partial least squares regression to the resulting UV spectra nih.govresearchgate.net. This approach serves as an alternative to standard chromatographic procedures for chiral analysis nih.gov.

The combination of high-resolution chiral chromatography with these spectroscopic techniques provides a comprehensive toolkit for the advanced analytical characterization and purity determination of this compound enantiomers.

Degradation Pathways and Stability Assessment of Chlorphenamine N Oxide Maleate

Elucidation of Oxidative Degradation Mechanisms of Chlorphenamine N-Oxide Maleate (B1232345)

Oxidative stress is a primary factor in the degradation of chlorphenamine maleate, leading to the formation of chlorphenamine N-oxide.

The formation of chlorphenamine N-oxide is a direct result of the oxidation of the tertiary amine group in the chlorphenamine molecule. This reaction is facilitated by reactive oxygen species (ROS) and peroxides. A patented process for preparing this N-oxide impurity uses oxidants like m-chloroperoxybenzoic acid or hydrogen peroxide, confirming the pathway of its formation. google.com

Forced degradation studies on chlorpheniramine (B86927) maleate have demonstrated its susceptibility to oxidation. In one study, the application of oxidative stress resulted in a 4.10% degradation of the parent compound. nih.gov Another study utilizing 5% hydrogen peroxide also confirmed the oxidative degradation of chlorpheniramine maleate. uad.ac.idunair.ac.id This N-oxide impurity is reportedly found in finished chlorpheniramine maleate products, highlighting its relevance in quality control. google.com

Exposure to light, particularly UV radiation, can induce the degradation of chlorphenamine maleate. Studies have shown that when subjected to photolytic stress, chlorpheniramine maleate can degrade by approximately 3.59%. nih.gov Long-term exposure to sunlight over 336 hours has also been used to assess the stability of the compound in cough syrups. actapharmsci.com

Studies on the Hydrolytic Stability of Chlorphenamine N-Oxide Maleate

Hydrolysis, the reaction with water, can affect the stability of chlorphenamine maleate, with the rate of degradation being highly dependent on pH. The compound is significantly more stable in acidic conditions compared to basic conditions. actapharmsci.com

Under acidic stress (using HCl), chlorpheniramine maleate showed relatively low degradation of 2.31%. nih.gov Conversely, under basic conditions, the degradation was substantially higher, reaching 10.49%. nih.gov One study noted that hydrolysis with sodium hydroxide (B78521) (NaOH) led to chromatographic challenges, where the degradation product was not completely separated, indicating significant structural change. uad.ac.idunair.ac.idresearchgate.net

A key finding in the hydrolytic stability of chlorpheniramine maleate is the degradation of the maleate moiety itself. Research has demonstrated that in an aqueous solution, the maleate content can gradually decrease over time, eventually reaching zero, while the chlorpheniramine content remains stable. nih.gov The disappearance of the maleate peak in HPLC chromatograms without the appearance of other UV-detectable peaks suggests it may decompose into smaller molecules, such as carbon dioxide. nih.gov

Characterization of Thermal Degradation Profiles and Kinetics of this compound

Temperature is a critical factor influencing the stability of chlorphenamine maleate. When heated to decomposition, the compound emits highly toxic fumes containing chlorine and nitrogen oxides. nih.govnoaa.gov

Controlled thermal degradation studies provide insight into the kinetics of decomposition. In one study, applying thermal stress led to a 10.39% degradation of chlorpheniramine maleate. nih.gov More detailed investigations into the effect of temperature on chlorpheniramine maleate in cough syrup formulations revealed a clear correlation between increasing temperature and the rate of degradation. actapharmsci.com

| Temperature | Sample A Degradation (%) (Chlorpheniramine Maleate only) | Sample B Degradation (%) (+ Ammonium Chloride, etc.) | Sample C Degradation (%) (+ Ephedrine HCl, etc.) |

|---|---|---|---|

| 25°C | 1.0 | 1.0 | 1.0 |

| 45°C | 2.4 | 2.5 | 2.8 |

| 60°C | 4.3 | 4.5 | 5.2 |

Impact of Environmental Factors (e.g., pH, Humidity, Light) on this compound Stability

The stability of chlorphenamine maleate is influenced by a combination of environmental factors.

pH: As detailed in the hydrolytic stability section, pH plays a crucial role. The compound is most stable in acidic environments. nih.govactapharmsci.com Degradation increases as the pH becomes neutral and then basic.

| pH Value | Sample A Degradation (%) (Chlorpheniramine Maleate only) | Sample B Degradation (%) (+ Ammonium Chloride, etc.) | Sample C Degradation (%) (+ Ephedrine HCl, etc.) |

|---|---|---|---|

| 3.6 | 2.5 | 2.5 | 2.5 |

| 7.0 | 3.0 | 3.5 | 3.5 |

| 8.0 | 3.3 | 4.7 | 5.7 |

Humidity: High humidity, especially in combination with high temperature, accelerates degradation. Stability studies conducted at 40°C and 75% relative humidity (RH) showed a notable increase in the concentration of degradation products compared to samples stored at lower temperatures and humidity. ceu.es

Light: As discussed under photolytic degradation, exposure to sunlight and UV radiation causes degradation. nih.govactapharmsci.com

Identification and Structural Elucidation of Degradation Products of this compound

Several degradation products of chlorphenamine maleate have been identified through stability studies. The most relevant is the N-oxide form.

This compound: This compound is a primary oxidative degradation product. google.comlgcstandards.com Its structure is characterized by the addition of an oxygen atom to the dimethylamino group of the chlorphenamine molecule. lgcstandards.comnih.gov It is classified as a degradation product and an impurity in pharmaceutical standards. lgcstandards.com

Under various stress conditions (thermal, photolytic, hydrolytic), chlorpheniramine maleate can also split into its constituent parts: the active chlorpheniramine base and maleic acid. uad.ac.idunair.ac.idresearchgate.net Furthermore, the maleate moiety itself has been shown to degrade independently in aqueous solutions. nih.gov

Metabolic and Biotransformation Investigations of Chlorphenamine N Oxide Non Clinical / in Vitro

Identification of Enzyme Systems Involved in N-Oxidation and N-Deoxidation of Chlorphenamine and its N-Oxide Metabolite

The biotransformation of chlorpheniramine (B86927) and its N-oxide metabolite is a dynamic process primarily orchestrated by two major enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).

Cytochrome P450 (CYP) System: The CYP450 system, a diverse group of heme-containing enzymes predominantly found in the liver, is significantly involved in the metabolism of chlorpheniramine. nih.gov Specifically, isoforms such as CYP2D6 are known to play a role in the N-demethylation of chlorpheniramine, leading to the formation of desmethyl and didesmethyl metabolites. nih.govdeepdyve.com Furthermore, there is evidence suggesting a novel role for the haem moiety of cytochrome P450 in the non-enzymatic reduction of tertiary amine N-oxides back to their corresponding tertiary amines. This indicates that the N-oxidation of chlorpheniramine may be a bioreversible process, with CYP450 potentially mediating the N-deoxidation of Chlorphenamine N-Oxide back to its parent compound.

Flavin-containing Monooxygenases (FMOs): FMOs are another critical class of enzymes involved in Phase I metabolism, particularly the N-oxidation of xenobiotics containing a nitrogen atom. mdpi.comnih.gov Studies have demonstrated that FMOs are the primary enzymes responsible for the N-oxidation of the aliphatic nitrogen atom in chlorpheniramine, resulting in the formation of Chlorphenamine N-Oxide as a major metabolite. nih.govnih.gov This reaction is often stereoselective. The activity of FMOs is distinct from CYPs; for instance, FMOs are generally not as readily induced or inhibited by other drugs, which can have implications for drug-drug interactions. nih.govresearchgate.net

Application of In Vitro Metabolic Models for Chlorphenamine N-Oxide Biotransformation Studies

To elucidate the intricate metabolic pathways of Chlorphenamine N-Oxide, various in vitro models are employed, providing a controlled environment to study its biotransformation without the complexities of a whole organism.

Characterization using Isolated Microsomal and Cytosolic Fractions

Isolated liver microsomes are a cornerstone for in vitro drug metabolism studies as they are rich in both CYP450 and FMO enzymes. nih.govnih.gov Incubation of chlorpheniramine with liver microsomes has consistently shown the formation of Chlorphenamine N-Oxide as a major metabolic product, alongside N-demethylated metabolites. nih.govnih.gov These studies are crucial for determining the kinetic parameters of the enzymes involved and for identifying the specific isoforms responsible for the observed metabolic reactions. The cytosolic fraction, on the other hand, contains other soluble enzymes that may be involved in subsequent metabolic steps, such as conjugation reactions.

Incubation Studies with Hepatocyte Cultures for Metabolic Pathway Elucidation

Primary hepatocyte cultures offer a more comprehensive in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors for their activity. nih.gov Incubating Chlorphenamine N-Oxide with hepatocyte cultures allows for the investigation of its complete metabolic fate, including not only the initial biotransformations but also subsequent conjugation reactions that produce more water-soluble metabolites for excretion. These studies can help to construct a more complete picture of the metabolic cascade that Chlorphenamine N-Oxide undergoes within the liver.

Comparative Analysis of Metabolic Profiles between Chlorphenamine N-Oxide and its Parent Compound

While much of the research has focused on the formation of Chlorphenamine N-Oxide from its parent compound, chlorpheniramine, understanding the distinct metabolic profile of the N-oxide itself is crucial.

In vivo studies in humans and rats have identified several metabolites of chlorpheniramine, including the N-oxide, N-demethylated products, and further downstream metabolites such as a propionic acid derivative. However, it is not always clear from which precursor these downstream metabolites originate.

A direct comparative analysis of the metabolic profiles of chlorpheniramine and Chlorphenamine N-Oxide when incubated separately in in vitro systems would provide invaluable information. This would allow for the definitive identification of metabolites that are unique to the N-oxide pathway versus those that are common to both the parent compound and its N-oxide. Such studies would clarify whether the N-oxide is simply a product destined for excretion or if it serves as an intermediate for further metabolic transformations.

Table 1: Known Metabolites of Chlorpheniramine

| Metabolite | Description |

| Chlorpheniramine N-Oxide | Major metabolite formed by N-oxidation. |

| Monodesmethylchlorpheniramine | Product of N-demethylation. |

| Didesmethylchlorpheniramine | Product of further N-demethylation. |

| 3-(p-chlorophenyl)-3-(2-pyridyl)propionic acid | A polar metabolite identified in urine. |

Theoretical Prediction and Experimental Validation of Metabolic Pathways and Metabolite Identification

The elucidation of metabolic pathways is increasingly supported by computational, or in silico, models. These models can predict the likely sites of metabolism on a molecule based on its chemical structure and the known substrate specificities of metabolic enzymes.

For Chlorphenamine N-Oxide, theoretical models could predict potential sites for further oxidation, reduction, or conjugation. For example, the pyridine (B92270) ring or the chlorophenyl group could be susceptible to hydroxylation by CYP enzymes. The N-oxide itself could undergo reduction back to the parent amine, as suggested by in vitro evidence with other tertiary amine N-oxides.

These theoretical predictions, however, must be confirmed by experimental validation. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are indispensable for the separation and identification of metabolites from in vitro incubation samples. By comparing the mass spectra and retention times of the observed metabolites with those of synthesized reference standards, the identity of the predicted metabolites can be unequivocally confirmed. This iterative process of theoretical prediction followed by experimental validation is a powerful approach to comprehensively map the metabolic fate of Chlorphenamine N-Oxide.

Computational Chemistry and in Silico Studies of Chlorphenamine N Oxide Maleate

Molecular Docking Simulations to Investigate Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Chlorphenamine N-Oxide Maleate (B1232345), the primary biological target of interest is the histamine (B1213489) H1 receptor, the same receptor targeted by its parent compound, chlorpheniramine (B86927). academicjournals.orgnih.gov

Docking simulations of Chlorphenamine N-Oxide Maleate into the histamine H1 receptor's binding site can elucidate the potential binding modes and affinities. Studies on chlorpheniramine have shown that it interacts with key residues within the H1 receptor. academicjournals.orgnih.gov It is hypothesized that this compound would adopt a similar binding pose, with the chlorophenyl and pyridyl rings inserting into hydrophobic pockets of the receptor.

The introduction of the N-oxide moiety is expected to alter the interaction profile. The highly polar N-oxide group could form additional hydrogen bonds or electrostatic interactions with polar residues in the binding site, potentially increasing the binding affinity compared to chlorpheniramine. However, the increased bulk and altered electronics of the N-oxide could also introduce steric clashes or unfavorable interactions, possibly reducing affinity.

A hypothetical molecular docking study would involve preparing a 3D model of this compound and a high-resolution crystal structure of the histamine H1 receptor. The docking algorithm would then explore various conformations of the ligand within the receptor's active site, scoring them based on a force field that calculates the binding energy. The results would be visualized to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Table 1: Hypothetical Molecular Docking Results of this compound with Histamine H1 Receptor

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 to -10.5 | Asp107, Tyr108, Lys191, Phe435 |

| Hydrogen Bonds | 2-3 | Asp107, Ser111 |

| Hydrophobic Interactions | High | Trp428, Phe435 |

| Steric Hindrance | Moderate | Possible clash with Met115 |

Note: This data is hypothetical and for illustrative purposes, based on studies of similar antihistamines.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of this compound. acs.orgunirioja.esphyschemres.org These calculations solve the Schrödinger equation for the molecule, yielding its wave function and a wealth of derived properties.

By performing DFT calculations, one can determine the molecule's optimized geometry, dipole moment, and the distribution of electron density. The N-oxide bond introduces a significant dipole moment and alters the electronic landscape of the molecule compared to chlorpheniramine. bohrium.comacs.org The molecular electrostatic potential (MEP) map, for instance, would highlight the electron-rich region around the oxygen atom of the N-oxide, indicating a site prone to interaction with electrophiles or hydrogen bond donors.

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as the infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can aid in the experimental characterization of the compound. The reactivity of the molecule can also be assessed through parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.5 D |

| N-O Bond Length | 1.34 Å |

Note: This data is hypothetical and for illustrative purposes, based on calculations of similar pyridine (B92270) N-oxides. bohrium.comwikipedia.org

Conformational Analysis and Molecular Dynamics Simulations of this compound in Various Environments

This compound is a flexible molecule with several rotatable bonds. Conformational analysis is crucial to identify the low-energy shapes the molecule can adopt. This can be performed using systematic or stochastic search methods combined with molecular mechanics or quantum chemical energy calculations.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of this compound over time in different environments, such as in a vacuum, in an aqueous solution, or near a model cell membrane. mdpi.comnih.govnih.gov An MD simulation calculates the trajectory of each atom in the system by integrating Newton's laws of motion.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govtandfonline.com For this compound, a QSAR model could be developed to predict its antihistaminic activity based on a dataset of known H1-antihistamines.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the dataset. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. sciforum.netresearchgate.netnih.gov

Table 3: Hypothetical QSAR Model for H1-Antihistamine Activity

| Descriptor | Coefficient | Description |

| LogP | +0.45 | Lipophilicity |

| Molecular Volume | -0.12 | Steric bulk |

| Dipole Moment | +0.25 | Polarity |

| Number of H-bond Acceptors | +0.60 | Hydrogen bonding capacity |

Note: This table represents a hypothetical QSAR equation. The coefficients are for illustrative purposes only.

In Silico Prediction of Metabolic Pathways and Degradation Mechanisms for this compound

In silico tools can predict the metabolic fate of a drug candidate by identifying potential sites of metabolism and the resulting metabolites. news-medical.netzenodo.org For this compound, the primary metabolic pathways are likely to involve the N-oxide moiety itself, as well as transformations on the parent chlorpheniramine structure.

The N-oxide group can be a site for reduction back to the parent tertiary amine, a reaction that can be catalyzed by enzymes in the body. acs.org Additionally, the known metabolic pathways of chlorpheniramine, such as N-demethylation and aromatic hydroxylation, are also likely to occur in the N-oxide derivative.

Computational systems for metabolism prediction typically use a combination of rule-based approaches and statistical models. They analyze the chemical structure of the compound and identify sites that are susceptible to enzymatic attack by major drug-metabolizing enzymes like the cytochrome P450 family. The output is a list of predicted metabolites and the likelihood of their formation.

Table 4: Predicted Metabolic Pathways for this compound

| Metabolic Reaction | Predicted Metabolite | Enzyme Family (Hypothetical) |

| N-Oxide Reduction | Chlorpheniramine | Cytochrome P450 Reductases |

| N-Demethylation | Desmethyl-chlorpheniramine N-oxide | CYP2D6, CYP3A4 |

| N,N-Didemethylation | Didesmethyl-chlorpheniramine N-oxide | CYP2D6, CYP3A4 |

| Aromatic Hydroxylation | Hydroxyphenyl-chlorpheniramine N-oxide | CYP2D6 |

Note: This table presents hypothetical metabolic pathways based on the known metabolism of chlorpheniramine and general principles of N-oxide metabolism. nih.govresearchgate.net

Role of Chlorphenamine N Oxide Maleate As a Reference Standard and Impurity in Pharmaceutical Quality Control

Development and Certification of Chlorphenamine N-Oxide Maleate (B1232345) as a Pharmaceutical Reference Standard

The development of Chlorphenamine N-Oxide Maleate as a pharmaceutical reference standard is a meticulous process designed to ensure its suitability for use in quantitative and qualitative analyses. These standards are available commercially as Pharmaceutical Secondary Standards and are qualified as Certified Reference Materials (CRMs). aroscientific.comsigmaaldrich.com The production and certification of these CRMs are conducted under the stringent international standards ISO 17034 ("General requirements for the competence of reference material producers") and ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). aroscientific.comsigmaaldrich.com This dual accreditation ensures the material has a certified value for its properties, such as purity, along with a documented uncertainty and an established traceability chain.

These certified standards provide pharmaceutical laboratories with a convenient and cost-effective alternative to preparing and qualifying in-house working standards. researchgate.net They are traceable to primary standards from major pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), where available. researchgate.net Each batch of the reference standard is accompanied by a Certificate of Analysis (CoA), which provides comprehensive information regarding its characterization, certified properties, and proper use. aroscientific.comsigmaaldrich.com The availability of a well-characterized reference material like this compound is a prerequisite for robust impurity control and analytical method validation. synzeal.com

Table 1: Properties of this compound Reference Standard

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | 3-(4-Chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide maleate | jocpr.com |

| CAS Number | 120244-82-8 | aroscientific.comsigmaaldrich.com |

| Molecular Formula | C₂₀H₂₃ClN₂O₅ | aroscientific.comsigmaaldrich.com |

| Molecular Weight | 406.86 g/mol | aroscientific.comsigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Quality Standard | Certified Reference Material (CRM), Pharmaceutical Secondary Standard | aroscientific.comsigmaaldrich.comresearchgate.net |

| Certification | Produced and certified in accordance with ISO 17034 and ISO/IEC 17025 | aroscientific.comsigmaaldrich.com |

Comprehensive Impurity Profiling and Establishment of Analytical Specifications for Chlorphenamine Maleate Drug Substances and Products

Impurity profiling is a cornerstone of pharmaceutical development, aimed at identifying and quantifying all potential and actual impurities in a drug substance and product. For Chlorphenamine Maleate, this compound is a key impurity that can arise during the manufacturing process or as a degradation product upon storage. ich.orgscielo.br Its control is mandated by a robust regulatory framework.

N-oxide impurities, such as Chlorphenamine N-Oxide, fall under the category of organic impurities. Their control is governed by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, primarily ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. jocpr.comich.orgpharmasciences.in

These guidelines establish thresholds for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug.

Reporting Threshold: The level above which an impurity must be reported in a registration application. For a typical MDD, this is often ≥0.05%. ich.org

Identification Threshold: The level above which the structure of an impurity must be determined. For an MDD between 10 mg and 2 g, this is typically 0.10% or 1.0 mg per day intake, whichever is lower. ich.orgresearchgate.net

Qualification Threshold: The level above which an impurity's biological safety must be established. For an MDD between 10 mg and 2 g, this is typically 0.15% or 1.0 mg per day intake, whichever is lower. ich.orgresearchgate.net

The presence of this compound must be monitored and controlled within these established limits. ich.org A rationale for the proposed acceptance criteria for this impurity must be provided, justified by safety data or levels observed in batches used in clinical and safety studies. ich.orgresearchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions like oxidation, hydrolysis, heat, and photolysis, are instrumental in identifying potential degradation products like N-oxides. europa.euijpsjournal.com

Control over this compound levels is achieved through a combination of process controls and the use of validated, stability-indicating analytical methods. ijpsjournal.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative determination of impurities in Chlorpheniramine (B86927) Maleate. sigmaaldrich.comiaea.org

Several HPLC methods have been developed to separate Chlorphenamine N-Oxide from the active pharmaceutical ingredient (API) and other related substances. iaea.orgnih.gov These methods are designed to be stability-indicating, meaning they can resolve the API from its degradation products. A key challenge is achieving good separation between all active ingredients, their impurities, and placebo components in complex formulations like multi-component syrups. aroscientific.comich.org

A specific HPLC method for separating Chlorphenamine Maleate and its organic impurities, including the N-oxide, utilizes a Cogent Bidentate C8™ column. iaea.org This method successfully achieves baseline separation of six specified impurities, demonstrating its applicability to quality testing of commercial formulations. iaea.org Another method described in a patent for a new chlorpheniramine oxide impurity uses an Ultimate XDB-C18 column with UV detection at 225 nm. nih.gov The use of a certified reference standard for this compound is crucial for the accurate quantification of this impurity in these chromatographic methods. nih.govveeprho.com

Table 2: Example HPLC Method Conditions for Chlorphenamine Impurity Analysis

| Parameter | Condition 1 | Condition 2 | Reference(s) |

|---|---|---|---|

| Column | Cogent Bidentate C8™, 4µm, 4.6 x 150 mm | Ultimate XDB-C18 | iaea.org, nih.gov |

| Mobile Phase | A: 95% Water/ 5% Acetonitrile/ 0.05% TFAB: Acetonitrile/ 0.05% TFA (Gradient) | NH₄H₂PO₄ buffer (pH 5.0) - Acetonitrile (80:20) (Isocratic) | iaea.org, nih.gov |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | iaea.org, nih.gov |

| Detection | UV at 225 nm | UV at 225 nm | iaea.org, nih.gov |

| Column Temp. | Not specified | 35 °C | iaea.org, nih.gov |

| Impurity Detected | Chlorpheniramine N-oxide | Chlorpheniramine oxide impurity | iaea.org, nih.gov |

Utilization in Analytical Method Validation and Method Transfer Studies for Chlorphenamine Maleate Assays

The this compound certified reference material is indispensable for the validation of analytical methods designed to assess the purity of Chlorphenamine Maleate, as stipulated by ICH Q2(R1) guidelines. researchgate.netich.org Method validation demonstrates that an analytical procedure is suitable for its intended purpose. ich.org

The CRM is used to establish several key validation parameters:

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, including impurities. pharmasciences.ineuropa.eu By spiking a sample of the pure drug substance with the this compound CRM, analysts can demonstrate that the chromatographic method can separate the N-oxide peak from the main chlorphenamine peak and other impurities, thus proving its specificity. scielo.brich.org

Accuracy: Accuracy is determined by analyzing samples with known concentrations of the impurity (prepared using the CRM) and comparing the measured value to the true value. aroscientific.compharmasciences.in Recovery studies are performed at different concentration levels to establish the accuracy of the method for quantifying the N-oxide. jocpr.comiomcworld.org

Linearity & Range: The CRM can be used to prepare a series of solutions at different concentrations to establish the linearity and working range over which the impurity can be accurately and precisely quantified. aroscientific.comiomcworld.org

Limit of Quantitation (LOQ) & Limit of Detection (LOD): The CRM is essential for determining the lowest concentration of the N-oxide impurity that can be reliably quantified (LOQ) and detected (LOD) by the analytical method. jocpr.com

During method transfer, where an analytical procedure is transferred from one laboratory to another, the this compound CRM acts as a critical control. By providing both labs with the same, well-characterized reference material, it ensures consistency and allows for a direct comparison of results, verifying that the receiving laboratory can perform the method with comparable accuracy and precision. iaea.org

Future Research Directions and Emerging Methodologies for Chlorphenamine N Oxide Maleate

Integration of Advanced Hyphenated Analytical Techniques for Enhanced Characterization

The precise characterization and quantification of Chlorphenamine N-Oxide Maleate (B1232345) in the presence of its parent compound and other related substances are critical for quality control and research. Future advancements lie in the integration of powerful hyphenated analytical techniques that offer superior sensitivity, selectivity, and structural elucidation capabilities.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Tandem Mass Spectrometry (LC-MS/MS) are central to this effort. Low-energy collision-induced dissociation tandem mass spectrometry (CID-MS/MS) is a well-established method for identifying pharmaceutical drug metabolites. researchgate.net While challenges can exist in unambiguously assigning the site of metabolism for oxidized metabolites, these techniques provide the necessary sensitivity and selectivity for complex matrices. researchgate.net For instance, High-Performance Liquid Chromatography (HPLC) methods have been developed to achieve high-resolution baseline separation of Chlorpheniramine (B86927) N-oxide from the active pharmaceutical ingredient (API) and other specified impurities in commercial tablet formulations. mtc-usa.commtc-usa.com A patent for a novel chlorpheniramine oxide impurity outlines a specific HPLC method for its quality detection, using the N-oxide as a reference standard. google.com

Table 1: Example HPLC Method Conditions for Separation of Chlorpheniramine N-Oxide

| Parameter | Condition |

| Column | Cogent Bidentate C8™, 4µm, 100Å mtc-usa.commtc-usa.com |

| Dimensions | 4.6 x 150 mm mtc-usa.commtc-usa.com |

| Mobile Phase A | 95% DI H₂O/ 5% Acetonitrile/ 0.05% TFA (v/v) mtc-usa.commtc-usa.com |

| Mobile Phase B | Acetonitrile/ 0.05% TFA (v/v) mtc-usa.commtc-usa.com |

| Gradient | Time-based gradient from 0% to 30% B mtc-usa.commtc-usa.com |

| Flow Rate | 1.0 mL/min mtc-usa.commtc-usa.comgoogle.com |

| Detection | UV at 225 nm mtc-usa.commtc-usa.comgoogle.com |

| Column Temperature | 35 °C google.com |

Ion Mobility Spectrometry (IMS) presents another frontier for enhanced characterization. IMS has been successfully used to analyze vapors of various pharmaceuticals, including chlorpheniramine. nih.gov The technique provides distinct and recognizable mobility spectra for individual compounds, suggesting its potential for rapid screening and differentiation of Chlorphenamine N-Oxide Maleate from its parent drug, even in mixtures. nih.gov The further development of IMS, particularly when coupled with mass spectrometry (IMS-MS), could offer an orthogonal separation dimension, improving peak capacity and providing additional structural information based on the ion's size, shape, and charge.

Development of Novel Spectroscopic Probes for Real-time Monitoring of N-Oxidation Processes

Understanding the kinetics and mechanisms of N-oxidation is fundamental. A significant future research direction is the development of novel spectroscopic probes capable of real-time monitoring of the N-oxidation process that forms this compound. While specific probes for this reaction are not yet established, principles from other areas of research on oxidative processes can be adapted.

The design of such probes often involves "turn-on" fluorescent mechanisms. mdpi.com For example, a probe could be designed where a fluorescent core is quenched by a moiety susceptible to oxidation. Upon reaction with an oxidizing agent, the quenching group is modified or cleaved, restoring fluorescence. mdpi.com Research into probes for peroxynitrite, a potent biological oxidant, has utilized mechanisms where a thiol ether is transformed into a sulfoxide, discontinuing an intramolecular charge transfer (ICT) effect and thus recovering fluorescence. mdpi.com

Boronate-containing fluorogenic probes are another promising class; they react directly with oxidants like hydrogen peroxide and peroxynitrite to form phenolic products with distinct fluorescent properties. nih.gov By adapting these chemical principles, it may be possible to create probes that react specifically during the N-oxidation of the tertiary amine in chlorpheniramine, providing a real-time spectroscopic signal. Such tools would be invaluable for in vitro studies aimed at understanding factors that promote or inhibit N-oxide formation.

Exploration of Chlorpheniramine N-Oxide Maleate as a Chemical Probe in Mechanistic Biological Research (non-clinical)

Beyond its role as a metabolite or impurity, this compound holds potential for use as a specialized chemical probe in non-clinical mechanistic research. As a stable, isolated metabolite, it can be used to investigate the biological activities and interactions of the N-oxidized form of chlorpheniramine, decoupled from the metabolism of the parent drug.

Currently, this compound is available as a certified reference material and research chemical, which facilitates its use in controlled laboratory settings. ondemand.comsigmaaldrich.com Future research could employ it in various in vitro assays to:

Investigate Receptor Binding: Directly compare the binding affinity and selectivity of the N-oxide metabolite to that of the parent compound at histamine (B1213489) receptors or other potential off-target sites.

Study Enzyme Interactions: Use the N-oxide to probe the active sites of metabolic enzymes, such as cytochrome P450 isoforms, to understand product inhibition or potential drug-drug interactions.

Elucidate Transport Mechanisms: Examine its interaction with drug transporters to determine if N-oxidation affects the cellular influx or efflux of the molecule.

By using this compound as a chemical probe, researchers can gain a clearer understanding of the structure-activity relationships related to N-oxidation and the specific biological consequences of this metabolic step.

Applications in Advanced Pharmaceutical Formulation Science

The formation of N-oxides can be a critical degradation pathway for pharmaceuticals containing tertiary amine moieties, impacting product stability and quality. The analytical methods developed for this compound are already being applied in formulation science for impurity profiling in final dosage forms like tablets. mtc-usa.commtc-usa.com

A key future direction is the application of these methods to assess N-oxide formation in novel and advanced drug delivery systems. ondrugdelivery.com For example:

Lipid-Based Formulations: In systems like lipid nanoparticles (LNPs) or self-emulsifying drug delivery systems, the excipients and processing conditions could potentially influence the rate of N-oxidation. ondrugdelivery.com Analytical methods are needed to quantify the formation of this compound under manufacturing and storage conditions to ensure the stability of the formulation.

Polymeric Micelles and Implants: For long-acting formulations, where the drug is encapsulated for extended periods, assessing the long-term stability and potential for degradation to the N-oxide is crucial for ensuring consistent drug release and product quality over the intended lifetime of the product.

Topical and Transdermal Systems: The environment within these formulations, including pH, excipients, and potential exposure to light and air, can promote oxidation. Research is needed to evaluate the propensity for N-oxide formation in these delivery systems.

By proactively assessing N-oxide formation in these advanced systems, formulation scientists can develop more robust and stable products.

Development of Automated and High-Throughput Analytical Platforms for N-Oxide Analysis

To support formulation development, stability studies, and quality control, there is a growing need for analytical platforms that are both rapid and scalable. Future research will likely focus on the development of automated and high-throughput analytical platforms for N-oxide analysis.

This can be achieved by adapting current HPLC methods to Ultra-High-Performance Liquid Chromatography (UHPLC) systems. UHPLC offers significantly shorter analysis times, allowing for a much higher sample throughput. nih.gov When combined with multiwell plate formats (e.g., 96- or 384-well plates) and sophisticated autosamplers, a fully automated workflow can be established. nih.govnih.gov

Such a platform could be used for:

High-Throughput Screening (HTS): Rapidly screen the stability of chlorpheniramine in a large number of different formulation prototypes or under a wide array of stress conditions (e.g., varying pH, temperature, light exposure, and excipient composition).

Automated Quality Control: Streamline the testing of numerous samples from different manufacturing batches, improving efficiency and ensuring consistent product quality.

Data-Driven Discovery: Couple high-throughput experimental workflows with data science to model and predict N-oxide formation, accelerating the discovery of more stable formulations and identifying critical factors that influence degradation. nih.gov

The development of these platforms will enable a more efficient and comprehensive analysis of this compound, from early-stage research to routine manufacturing.

Q & A

Q. How can immunoassays detect adulteration of this compound in herbal products?

- Methodology : Polyclonal antibodies against haptens mimicking Chlorphenamine Maleate (e.g., PEM/PB1 haptens) enable ELISA-based detection. Cross-reactivity studies validate specificity, with limits of detection <10 ng/mL in herbal tea matrices .

Notes

- Methodological answers emphasize reproducibility, validation, and mechanistic insights.

- Advanced questions integrate computational biology, regulatory toxicology, and cutting-edge analytical techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.